![molecular formula C12H7ClN2OS2 B2870653 N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide CAS No. 325987-07-3](/img/structure/B2870653.png)
N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
Benzothiazoles can be synthesized through several methods. One common method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another method involves the condensation of 2-aminothiophenol with aldehydes in DMF .Molecular Structure Analysis
Benzothiazoles have a bicyclic structure with a benzene ring fused to a thiazole ring . The specific molecular structure of “N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions. For example, they can participate in condensation reactions with aldehydes to form 2-substituted benzothiazoles . The specific chemical reactions that “N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide” can undergo would depend on its specific structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide” would depend on its specific structure. In general, benzothiazoles are stable compounds that can exhibit luminescence properties .Scientific Research Applications
Structural Studies
This compound has been used in structural studies, particularly in the field of crystallography . Researchers have carried out a structural study on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides . They used single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations to understand the structure of these compounds .
Optical Materials
N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide and its iminotautomers have been studied as potential optical materials . These compounds have shown promise in the field of optics, which could lead to advancements in technologies such as lasers, lenses, and other optical devices .
Biological Potential
These compounds have also been studied for their biological potential . This includes potential applications in the field of medicine, where they could be used to develop new treatments or therapies .
Antibacterial Agents
N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide has been synthesized and evaluated as a potential antibacterial agent . Some of the synthesized compounds showed promising activity against Staphylococcus aureus .
Synthesis Methodologies
The compound has been used to explore new synthesis methodologies . Researchers have used hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis to create new N’-(1,3-benzothiazol-2-yl)-arylamides .
Pharmacokinetic Studies
The compound has been used in pharmacokinetic studies . These studies help researchers understand how the compound is absorbed, distributed, metabolized, and excreted in the body .
Mechanism of Action
Target of Action
The primary target of N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide, also known as SMR000017422, is Mycobacterium tuberculosis . Benzothiazole derivatives have shown potent inhibitory activity against this bacterium . The compound interacts with the DprE1 target, which plays a crucial role in the survival of the bacterium .
Mode of Action
The compound interacts with its target, DprE1, to inhibit the growth of Mycobacterium tuberculosis .
Biochemical Pathways
The biochemical pathways affected by SMR000017422 are related to the survival and proliferation of Mycobacterium tuberculosis . By inhibiting the function of DprE1, the compound disrupts the bacterium’s ability to survive and proliferate .
Result of Action
The result of SMR000017422’s action is the inhibition of Mycobacterium tuberculosis growth .
Safety and Hazards
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS2/c13-10-6-5-9(17-10)11(16)15-12-14-7-3-1-2-4-8(7)18-12/h1-6H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLSXDRFOWQWMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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